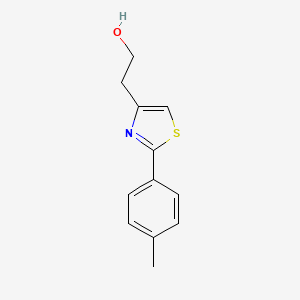

2-(2-p-Tolyl-thiazol-4-yl)-ethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethanol |

InChI |

InChI=1S/C12H13NOS/c1-9-2-4-10(5-3-9)12-13-11(6-7-14)8-15-12/h2-5,8,14H,6-7H2,1H3 |

InChI Key |

WJDRXOHPJHESMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 P Tolyl Thiazol 4 Yl Ethanol

Retrosynthetic Analysis of the 2-(2-p-Tolyl-thiazol-4-yl)-ethanol Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made across the bonds forming the thiazole (B1198619) ring.

The most common disconnection strategy for thiazoles, inspired by the Hantzsch synthesis, involves breaking the C2-N3 and C4-S1 bonds. This approach leads to two key synthons: a thioamide synthon, which provides the S-C2-N fragment, and an α-halocarbonyl synthon, which provides the C4-C5 fragment.

Disconnection 1 (Thioamide and α-halocarbonyl):

The target molecule is disconnected to reveal 4-methylthiobenzamide (p-tolylthioamide) and a 4-halo-3-oxobutanol derivative. The ethanol (B145695) side chain requires a precursor, such as ethyl 4-chloroacetoacetate, which contains the necessary carbon backbone and a protected form of the hydroxyl group.

Disconnection 2 (Alternative Thiazole Formation):

An alternative disconnection can be envisioned where the p-tolyl group is added later in the synthesis via a cross-coupling reaction. This would involve a precursor like (2-bromo-thiazol-4-yl)-ethanol, which can be synthesized from 2-bromothiazole (B21250) and ethylene (B1197577) oxide or a related two-carbon electrophile. The p-tolyl group can then be introduced using a suitable organometallic reagent. acs.org

This analytical process provides a logical roadmap, suggesting that the most direct forward synthesis would involve the condensation of a p-tolyl-containing thioamide with a functionalized four-carbon electrophile.

Classical Approaches for Thiazole Ring Formation Applied to the Compound

Classical methods for synthesizing the thiazole ring remain highly relevant and are frequently employed due to their reliability and the accessibility of starting materials. bepls.com

The Hantzsch thiazole synthesis is the most fundamental and widely used method for constructing the thiazole core. bepls.comnih.gov It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.com For the target molecule, this translates to the reaction of 4-methylthiobenzamide with a suitable α-haloketone bearing the ethanol side chain precursor.

A plausible reaction scheme would involve:

Reactant 1: 4-methylthiobenzamide.

Reactant 2: 1-chloro-4-hydroxybutan-2-one or a protected version like ethyl 4-chloroacetoacetate.

The reaction between 4-methylthiobenzamide and ethyl 4-chloroacetoacetate would yield ethyl 2-(2-p-tolylthiazol-4-yl)acetate. Subsequent reduction of the ester group using a reducing agent like lithium aluminum hydride (LiAlH₄) would afford the final product, this compound.

Adaptations of the Hantzsch synthesis often focus on improving efficiency and safety. One-pot, multi-component reactions, where the α-haloketone is generated in situ from a ketone and a halogenating agent before the addition of the thioamide, can streamline the process. researchgate.net Microwave-assisted Hantzsch reactions have also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Table 1: Hantzsch Synthesis Approach and Key Intermediates

| Step | Reactants | Key Intermediate/Product | Purpose |

| 1 | 4-Methylthiobenzamide, Ethyl 4-chloroacetoacetate | Ethyl 2-(2-p-tolylthiazol-4-yl)acetate | Formation of the substituted thiazole ring. |

| 2 | Ethyl 2-(2-p-tolylthiazol-4-yl)acetate, LiAlH₄ | This compound | Reduction of the ester to the primary alcohol. |

Beyond the Hantzsch synthesis, other condensation strategies can be employed to construct the thiazole ring. bepls.comorganic-chemistry.org

Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide. While less common, it offers an alternative pathway where the substituents could be introduced through the choice of the starting α-aminonitrile.

Reaction with α-Diazoketones: Some modern protocols utilize the reaction of thioamides with α-diazoketones, often catalyzed by acids like trifluoromethanesulfonic acid, to form 2,4-disubstituted thiazoles under metal-free conditions. organic-chemistry.org

Condensation of Aldehydes: The condensation of aldehydes with 2-aminothiophenols is a common route to benzothiazoles, and similar principles can be adapted for thiazole synthesis. nih.gov For the target molecule, a multi-step sequence could be envisioned starting from a simpler thiazole precursor derived from a condensation reaction.

These alternative condensation reactions provide flexibility in the synthetic design, sometimes allowing for milder reaction conditions or accommodating a broader range of functional groups. nih.govresearchgate.net

Modern Catalytic Methods in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability.

Instead of building the p-tolyl group into the thioamide starting material, it can be introduced at a later stage onto a pre-formed thiazole ring using transition metal-catalyzed cross-coupling reactions. acs.org Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

The most common strategy would be the Suzuki-Miyaura coupling . mdpi.com This would involve the following steps:

Synthesis of a (2-halo-thiazol-4-yl)-ethanol intermediate, for example, (2-bromo-thiazol-4-yl)-ethanol.

Coupling of this intermediate with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Various palladium catalysts and ligands can be used, with the choice often depending on the specific substrates to optimize yield and reaction time. acs.org This approach offers high functional group tolerance and modularity, allowing for the synthesis of a library of analogues by simply changing the boronic acid component. nih.gov

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Base | Solvent System | Typical Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene (B28343)/Water | 90-110 | acs.org |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 80-100 | mdpi.com |

| Pd/C | None | K₃PO₄ | Ethanol/Water | 70-80 | acs.org |

This table presents typical conditions for aryl-heteroaryl couplings and may require optimization for the specific synthesis of this compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com These principles can be applied to the synthesis of this compound in several ways:

Alternative Energy Sources: Microwave irradiation is a key green technology used to accelerate thiazole synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. bepls.comnih.govnih.gov

Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Green alternatives include using water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions for the condensation step. bepls.com

Catalysis: The use of reusable or heterogeneous catalysts, such as silica-supported tungstosilisic acid, can simplify product purification and minimize waste. bepls.com Transition metal-catalyzed reactions, while using metals, are highly atom-economical and can be performed with very low catalyst loadings, contributing to greener processes.

Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle.

By integrating these approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Purification and Isolation Techniques for Research-Grade Material

The purification of this compound from a crude reaction mixture requires techniques that can effectively separate the target compound from unreacted starting materials, reagents, and reaction byproducts. The choice of method is dictated by the physical properties of the compound and the nature of the impurities.

Chromatographic Methodologies for Compound Isolation

Column chromatography is a principal technique for the purification of this compound, leveraging the compound's polarity differences relative to impurities. Given the presence of a polar hydroxyl (-OH) group and a moderately non-polar tolyl-thiazole backbone, a normal-phase chromatography setup is typically employed.

The standard procedure involves using silica (B1680970) gel as the stationary phase. A solvent system, or eluent, of varying polarity is passed through the column to separate the components. The separation process is often monitored using Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the purified product. chemicalbook.com For a compound like this compound, a common mobile phase would be a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The separation is achieved by gradually increasing the proportion of the polar solvent (gradient elution), which allows for the sequential elution of compounds based on their affinity for the stationary phase.

Table 1: Illustrative Column Chromatography Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (60-120 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Eluent system to move compounds through the column. |

| Gradient | 10% to 50% Ethyl Acetate | Gradually increases solvent polarity to elute the target compound after less polar impurities. |

| Monitoring | TLC with UV visualization | To track reaction progress and identify fractions containing the pure product. chemicalbook.com |

Recrystallization and Precipitation Techniques

Recrystallization is a highly effective method for purifying solid organic compounds. mt.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. mnstate.edu For this compound, the crude solid is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.com

The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds with intermediate polarity, a mixed-solvent system is often employed. mnstate.edu In the case of a closely related analog, (2-p-tolyl-thiazol-4-yl)-methanol, purification was successfully achieved by crystallization from a chloroform-petroleum ether mixture, suggesting a similar system could be effective. chemicalbook.com

Precipitation is another valuable isolation technique. In synthetic routes that conclude under acidic conditions, the product can often be precipitated by neutralizing the reaction mixture with a base, such as sodium hydroxide. This change in pH can drastically decrease the solubility of the product, causing it to separate from the solution as a solid, which can then be collected by filtration. chemicalbook.com

Table 2: Recrystallization Solvent System Examples

| Solvent System | Type | Rationale |

|---|---|---|

| Chloroform / Petroleum Ether | Mixed-Solvent | Chloroform acts as the "good" solvent to dissolve the compound, while the addition of the non-polar "bad" solvent (petroleum ether) induces crystallization. chemicalbook.com |

| Ethanol / Water | Mixed-Solvent | The compound is dissolved in hot ethanol, and water is added dropwise until the cloud point is reached, promoting crystal formation upon cooling. mnstate.edu |

| Toluene | Single-Solvent | A potential single solvent that may exhibit the desired solubility characteristics across a temperature range. |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The synthesis of the this compound core structure primarily relies on the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. mdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.

The most direct route to the thiazole ring of the target compound would involve the reaction of p-tolylthioamide with a suitable four-carbon α-halocarbonyl synthon that possesses or can be converted to the ethanol side chain. The efficiency and selectivity of this synthesis are influenced by several factors, including the choice of reactants, reaction conditions, and the use of modern synthetic aids like microwave irradiation.

Reaction conditions play a significant role in the yield and purity of the product. Traditional methods often require prolonged heating (reflux) in solvents like ethanol. chemicalbook.com In contrast, modern approaches using microwave-assisted synthesis have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields and cleaner products, minimizing the need for extensive purification. nih.gov

Table 3: Comparative Analysis of Synthetic Strategies for Thiazole Ring Formation

| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |

|---|---|---|

| Heat Source | Thermal (Oil bath, heating mantle) | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 8 hours) nih.gov | Minutes (e.g., 30 minutes) nih.gov |

| Typical Solvents | Ethanol, Dioxane, DMF mdpi.comnih.gov | Methanol (B129727), Ethanol nih.gov |

| Yields | Moderate to Good nih.gov | Good to Excellent (Often higher than conventional) nih.gov |

| Selectivity | Generally good, but side reactions can occur with prolonged heating. | High selectivity, reduced byproduct formation due to rapid, uniform heating. |

| Efficiency | Lower throughput due to long reaction times. | High throughput, suitable for rapid library synthesis. |

Derivatization and Structural Modification of 2 2 P Tolyl Thiazol 4 Yl Ethanol

Functionalization of the Ethanol (B145695) Moiety

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the attachment of different chemical entities, altering solubility, reactivity, and potential for further conjugation.

The hydroxyl group of 2-(2-p-Tolyl-thiazol-4-yl)-ethanol can be readily converted into esters and ethers, which are common functional groups in medicinal chemistry and materials science.

Esterification: Esters can be synthesized through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and product formation is driven by using an excess of one reactant or by removing water as it forms. chemguide.co.uk A more reactive approach involves the use of acyl chlorides or acid anhydrides, which react more rapidly and often irreversibly with the alcohol. These reactions are typically performed in the presence of a base, such as pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uk

Etherification: Ethers can be formed via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, like sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide), forming a new ether linkage.

The table below outlines potential esterification and etherification reactions.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Fischer Esterification | Acetic Acid (CH₃COOH) | H₂SO₄, Heat | 2-(2-p-Tolyl-thiazol-4-yl)-ethyl acetate |

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | 2-(2-p-Tolyl-thiazol-4-yl)-ethyl acetate |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, Heat | 2-(2-p-Tolyl-thiazol-4-yl)-ethyl acetate |

| Etherification | Methyl Iodide (CH₃I) | 1. NaH; 2. CH₃I | 4-(2-Methoxyethyl)-2-p-tolyl-thiazole |

The oxidation state of the ethanol side chain can be modified to yield aldehydes or carboxylic acids, which can serve as precursors for further derivatization.

Oxidation Pathways: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). In a documented synthesis of the analogous methanol (B129727) compound, (2-p-tolylthiazol-4-yl)methanol was successfully oxidized to 2-p-tolylthiazole-4-carbaldehyde in 70% yield using manganese(IV) oxide (MnO₂) in chloroform. chemicalbook.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-(2-p-Tolyl-thiazol-4-yl)-acetic acid.

Reduction Pathways: While the ethanol moiety is already in a reduced state, its oxidized derivatives can be reduced back to the alcohol. The aldehyde, 2-(2-p-Tolyl-thiazol-4-yl)-acetaldehyde, can be selectively reduced to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The carboxylic acid, 2-(2-p-Tolyl-thiazol-4-yl)-acetic acid, requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), to be converted back to the alcohol.

The table below summarizes these oxidative and reductive transformations.

| Starting Material | Reagent/Conditions | Product | Pathway |

| This compound | MnO₂, Chloroform | 2-(2-p-Tolyl-thiazol-4-yl)-acetaldehyde | Oxidation |

| This compound | KMnO₄ | 2-(2-p-Tolyl-thiazol-4-yl)-acetic acid | Oxidation |

| 2-(2-p-Tolyl-thiazol-4-yl)-acetaldehyde | NaBH₄, Methanol | This compound | Reduction |

| 2-(2-p-Tolyl-thiazol-4-yl)-acetic acid | LiAlH₄, THF | This compound | Reduction |

The thiazole (B1198619) nucleus is a component of numerous pharmacologically active compounds, making its derivatives interesting candidates for bioconjugation. nih.govnih.gov The ethanol moiety of this compound provides a convenient handle for attaching linkers, which can then be used to connect the molecule to biomolecules like proteins or antibodies. ub.edu

To create a reactive site for bioconjugation, the terminal hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively. The resulting activated intermediate is then susceptible to nucleophilic attack by functional groups on a biomolecule, such as amines or thiols.

Alternatively, the alcohol can be esterified with a bifunctional linker molecule. For example, reaction with a molecule containing both a carboxylic acid and a protected functional group (like a Boc-protected amine) would attach a linker with a terminal amine that can be deprotected and used for subsequent conjugation reactions.

Substituent Effects on the p-Tolyl Ring

The p-tolyl ring offers another site for structural modification, primarily through electrophilic aromatic substitution or modern cross-coupling reactions. These modifications can significantly alter the electronic properties and steric profile of the molecule.

The p-tolyl ring is substituted with two groups: the methyl group (-CH₃) and the thiazole ring. The methyl group is an activating, ortho-, para-directing group. The thiazole ring is generally considered a deactivating group. In electrophilic substitution reactions on the tolyl ring, the directing effects of the methyl group are dominant. Therefore, incoming electrophiles will be directed to the positions ortho to the methyl group (C3 and C5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). Due to the presence of the thiazole ring, the two ortho positions are not electronically or sterically equivalent. Steric hindrance from the adjacent thiazole ring may influence the regioselectivity of the substitution. For a methyl group, which is not particularly bulky, a mixture of ortho products is often observed, though substitution at the position further from the larger thiazole group may be favored. youtube.com

The table below illustrates potential electrophilic substitution reactions on the p-tolyl ring.

| Reaction Type | Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(2-(3-Nitro-4-methylphenyl)-thiazol-4-yl)-ethanol |

| Bromination | Br₂, FeBr₃ | 2-(2-(3-Bromo-4-methylphenyl)-thiazol-4-yl)-ethanol |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov To modify the p-tolyl ring using this methodology, a halogen atom must first be introduced onto the ring, typically via electrophilic halogenation as described above. The resulting aryl halide, for instance, 2-(2-(3-Bromo-4-methylphenyl)-thiazol-4-yl)-ethanol, can then serve as a substrate in various cross-coupling reactions.

For example, a Suzuki-Miyaura coupling reaction between the brominated derivative and an arylboronic acid (Ar-B(OH)₂) can introduce a new aryl or heteroaryl group. nih.govyoutube.com This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. Similarly, Heck coupling can be used to introduce alkenyl groups. mdpi.com This two-step strategy of halogenation followed by cross-coupling allows for the introduction of a wide array of substituents onto the p-tolyl ring, greatly expanding the chemical diversity of the scaffold. researchgate.netelsevierpure.com

The table below shows an example of a Suzuki-Miyaura cross-coupling reaction.

| Starting Material | Coupling Partner | Catalyst/Conditions | Product |

| 2-(2-(3-Bromo-4-methylphenyl)-thiazol-4-yl)-ethanol | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Ethanol/Water, Heat | 2-(2-(4-Methyl-[1,1'-biphenyl]-3-yl)-thiazol-4-yl)-ethanol |

Modifications on the Thiazole Ring

The nitrogen atom at position 3 of the thiazole ring is a primary site for alkylation. This reaction typically involves treating the thiazole with an alkyl halide, resulting in the formation of a thiazolium cation. pharmaguideline.com This quaternization of the nitrogen atom introduces a positive charge, which is delocalized across the ring system and can impact the compound's electronic distribution and potential interactions with biological targets. pharmaguideline.com

Acylation can also be explored, although it is less common than alkylation for the ring nitrogen. More frequently, acylation is performed on substituents attached to the thiazole ring, such as an amino group, if present. For instance, the synthesis of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives has involved the introduction of various acyl substituents at the fifth position of the thiazole ring. nih.gov

The C5 position of the thiazole ring is another key site for introducing structural diversity. encyclopedia.pubpharmaguideline.com The electronic nature of the thiazole ring makes this position susceptible to electrophilic substitution, especially when an electron-donating group is present at the C2 position. pharmaguideline.com A variety of substituents can be introduced at this position, including:

Halogens: Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. These halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Aryl and Hetaryl groups: The introduction of different aryl or hetaryl moieties at the C5 position can be accomplished through various synthetic methodologies. For example, studies on 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives have explored the impact of these substitutions on biological activity. nih.gov

Acyl and Arenediazo groups: Research on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives has demonstrated the incorporation of acyl and arenediazo groups at the R2 position, which corresponds to the fifth position of the thiazole ring. nih.gov

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a focused library of analogs is a cornerstone of medicinal chemistry, enabling a systematic exploration of the relationship between chemical structure and biological activity.

The design of new analogs of this compound for SAR studies is guided by several key principles:

Pharmacophore Combination: This strategy involves combining the core thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For example, the thiazole moiety has been introduced into a dihydropyrazole skeleton to generate novel anti-inflammatory agents. nih.gov

Isosteric and Bioisosteric Replacements: This principle involves replacing certain functional groups with others that have similar steric and electronic properties. For instance, the p-tolyl group could be replaced with other substituted aryl or heteroaryl rings to probe the importance of this moiety for biological activity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can provide insights into the bioactive conformation required for interaction with a biological target.

Systematic Variation of Substituents: This involves systematically altering the substituents at different positions of the molecule to map out the chemical space and identify key structural features that govern activity. This includes modifying the substituents on the phenyl ring, the thiazole ring, and the ethanol side chain. pharmaguideline.comwikipedia.orgnih.govrsc.org

A study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs demonstrated that shifting the ethoxy substitution on the phenyl ring from the 4- to the 2-position significantly improved its functional activities. nih.gov This highlights the importance of systematic variation in elucidating SAR.

To efficiently generate a diverse set of analogs for SAR studies, various library synthesis approaches can be employed. These methods are designed to allow for the rapid and systematic production of multiple compounds from a common set of starting materials.

One common approach is parallel synthesis , where multiple reactions are carried out simultaneously in separate reaction vessels. This allows for the creation of a grid of products by reacting a set of starting materials with a set of reagents. For example, a library of thiazole derivatives can be synthesized by reacting a common α-haloketone intermediate with a diverse panel of thioamides.

Another powerful technique is combinatorial chemistry , which allows for the creation of large libraries of compounds in a single process. This can be done using techniques like "mix-and-split" synthesis.

Computational Chemistry and Theoretical Investigations of 2 2 P Tolyl Thiazol 4 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, such as Density Functional Theory (DFT), offer a detailed view of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

For thiazole (B1198619) derivatives, the HOMO is often localized over the electron-rich thiazole and phenyl rings, while the LUMO is typically distributed across the π-system of the molecule. In a study on related thiazole derivatives, the HOMO and LUMO energies were calculated, resulting in an energy gap that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies of a Structurally Similar Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.3582 |

| LUMO | -0.8765 |

| Energy Gap (ΔE) | 4.4818 |

This data is based on a representative thiazole derivative and serves as an illustrative example for 2-(2-p-Tolyl-thiazol-4-yl)-ethanol.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen of the ethanol (B145695) substituent, are expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential. This distribution of charge is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can model these effects by explicitly including solvent molecules in the simulation box. The polarity and hydrogen-bonding capabilities of the solvent will affect the orientation of the tolyl and ethanol substituents relative to the thiazole core. While specific studies on this compound are lacking, research on similar molecules demonstrates that solvent interactions play a critical role in determining the predominant conformations in solution.

In silico docking studies are a powerful tool for predicting the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (protein). This methodology is widely used in drug discovery to identify potential drug candidates. Thiazole derivatives have been investigated as inhibitors for various enzymes, and docking studies have been instrumental in understanding their mechanism of action.

For this compound, docking studies could be performed against a range of protein targets. The tolyl group could engage in hydrophobic interactions within a protein's binding pocket, while the thiazole ring can participate in π-π stacking or hydrogen bonding. The ethanol substituent offers a hydrogen bond donor and acceptor, which can be crucial for anchoring the ligand to the protein's active site. Docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity.

Table 2: Illustrative Docking Scores for Thiazole Derivatives with a Protein Target

| Compound | Docking Score (kcal/mol) |

| Thiazole Derivative 1 | -7.5 |

| Thiazole Derivative 2 | -8.2 |

| Thiazole Derivative 3 | -6.9 |

These are hypothetical yet representative docking scores for thiazole derivatives, illustrating the type of data generated from such studies.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be employed to predict the reactivity of a molecule and to explore potential reaction pathways. By analyzing the electronic structure and the distribution of frontier molecular orbitals, regions of the molecule that are more susceptible to chemical attack can be identified.

For this compound, the thiazole ring itself is a key functional group. The synthesis of thiazoles often involves the Hantzsch synthesis, where an α-haloketone reacts with a thioamide. Computational studies can model the mechanism of such reactions, providing insights into the transition states and intermediates involved. The reactivity of the ethanol side chain, such as its potential for oxidation or esterification, can also be investigated using theoretical models.

Transition State Analysis for Key Synthetic Steps

The synthesis of the 2-aryl-thiazole core of the target molecule is commonly achieved via the Hantzsch thiazole synthesis. nih.govnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For this compound, the key precursors would be a 4-substituted-haloketone and p-tolylthioamide. The generally accepted mechanism proceeds through several key steps: nucleophilic attack, cyclization, and dehydration, each with a corresponding transition state that can be modeled computationally. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the reaction. researchgate.netcapes.gov.bracs.org By calculating the energies of reactants, intermediates, products, and transition states, a detailed reaction energy profile can be constructed.

Key Synthetic Steps and Their Transition States:

Nucleophilic Attack: The first step is the SN2 reaction where the sulfur atom of the thioamide (p-tolylthioamide) attacks the α-carbon of the haloketone. The transition state for this step (TS1) would feature a partially formed C-S bond and a partially broken C-Halogen bond. The geometry would show the sulfur atom, the α-carbon, and the leaving halogen atom in a nearly collinear arrangement.

Cyclization: Following the initial attack, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate attacks the carbonyl carbon. This step involves a transition state (TS2) characterized by the formation of the N-C bond, leading to a five-membered ring intermediate, often a hydroxythiazoline. nih.gov The stability of this intermediate is a critical factor in the reaction pathway.

Dehydration: The final step is the elimination of a water molecule from the hydroxythiazoline intermediate to form the aromatic thiazole ring. This acid-catalyzed step proceeds through one or more transition states (TS3), involving protonation of the hydroxyl group, followed by the cleavage of the C-O bond and deprotonation to yield the stable aromatic ring.

Mechanistic Insights from Computational Studies

Computational studies offer deep mechanistic insights beyond just identifying transition states. For the Hantzsch synthesis of thiazoles, DFT calculations can clarify the roles of catalysts, solvents, and substituent effects. researchgate.netmdpi.com

Substituent Effects: The electronic nature of the substituent on the aryl ring of the thioamide (the p-tolyl group in this case) influences the nucleophilicity of the sulfur and nitrogen atoms. The electron-donating methyl group on the tolyl moiety is expected to increase the electron density on the thioamide, potentially accelerating the initial nucleophilic attack compared to an unsubstituted phenylthioamide. Computational models can quantify this effect by comparing the activation energies for substituted and unsubstituted reactants. researchgate.net

Reaction Intermediates: The stability of intermediates, such as the initial S-alkylation product and the subsequent hydroxythiazoline cycloadduct, can be assessed. nih.gov In some cases, these intermediates are stable enough to be isolated, while in others, they exist only transiently. Computational analysis helps predict their stability and likelihood of isolation under specific reaction conditions.

Catalysis and Solvent Effects: The Hantzsch synthesis is often catalyzed by acid. Computational models can explicitly include solvent molecules or a catalyst to understand their role in stabilizing transition states, particularly in the dehydration step. mdpi.com DFT calculations in the presence of a solvent model (e.g., Polarizable Continuum Model) can provide a more accurate picture of the reaction energetics in solution.

Global Reactivity Descriptors: DFT calculations can determine global reactivity descriptors for this compound and its synthetic precursors. researchgate.netnih.gov These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the molecule's reactivity.

| Descriptor | Definition | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

These computational insights are invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice, solvent) to improve the yield and purity of the synthesized this compound. capes.gov.brresearchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govfrontiersin.org

Theoretical Frameworks

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. nih.gov By quantifying these properties using numerical values known as molecular descriptors, statistical models can be built to predict the activity of new, untested compounds. researchgate.net

The general form of a QSAR model can be expressed as:

Biological Activity = f (Molecular Descriptors)

The process of developing a QSAR model involves several key stages:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For thiazoles, this could be inhibitory activity against a specific enzyme or antimicrobial activity. nih.govresearchgate.netacs.org

Molecular Descriptor Calculation: The 2D or 3D structures of the compounds are used to calculate a wide range of molecular descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines), a mathematical equation is generated that best correlates the descriptors with the biological activity. nih.govyoutube.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques. researchgate.netnih.gov

A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and guide the design of more potent analogues. nih.gov

Descriptors for QSAR Model Development

Molecular descriptors are numerical representations of a molecule's properties. researchgate.net Thousands of descriptors can be calculated, categorized broadly as constitutional, topological, geometric, electrostatic, and quantum-chemical. The selection of relevant descriptors is a critical step in building a predictive QSAR model. biolscigroup.us For thiazole derivatives like this compound, relevant descriptors often fall into the following categories:

| Descriptor Category | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Based on the molecular formula, independent of geometry. |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe atomic connectivity and branching in 2D. |

| Geometric (3D) | Molecular surface area, Volume, Principal moments of inertia | Depend on the 3D conformation of the molecule. |

| Electrostatic | Dipole moment, Partial charges on atoms, Topological Polar Surface Area (TPSA) | Describe charge distribution and polarity, crucial for receptor interactions. |

| Quantum-Chemical | EHOMO, ELUMO, Electrophilicity index (ω) | Derived from quantum mechanical calculations (e.g., DFT), describing electronic properties. nih.govbiolscigroup.us |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures lipophilicity, important for membrane permeability and transport. |

In many QSAR studies on thiazole derivatives, a combination of electronic, steric, and hydrophobic descriptors has been found to be significant. nih.govnih.gov For instance, electrostatic and steric fields are often key contributors in 3D-QSAR models. nih.gov

Predictive Modeling for Potential Biological Interactions

Once a validated QSAR model is established for a specific biological activity (e.g., antimicrobial, anticancer, enzyme inhibition), it can be used to predict the activity of this compound, provided it falls within the model's applicability domain. acs.orgnih.gov The applicability domain is the chemical space of structures and descriptor values for which the model has been trained and validated, ensuring reliable predictions.

For example, a hypothetical QSAR equation derived for a series of antifungal thiazoles might look like this:

pIC50 = β0 + β1(LogP) - β2(TPSA) + β3(EHOMO)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

LogP , TPSA , and EHOMO are the calculated descriptors.

βn are the regression coefficients determined from the model training.

By calculating the values of LogP, TPSA, and EHOMO for this compound, its pIC50 can be predicted. Such predictions are valuable in the early stages of drug discovery to assess the potential of a compound before committing resources to its synthesis and experimental testing. nih.govnih.gov These models can highlight which structural features are likely to enhance or diminish biological activity, thereby guiding rational drug design. youtube.com

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural elucidation of the specific compound, this compound, is not available. The required information for High-Resolution Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance Spectroscopy, Infrared and Raman Spectroscopy, and X-ray Crystallography could not be located for this exact molecule.

While data exists for structurally related compounds—such as (2-p-tolyl-thiazol-4-yl)-methanol, which has a methanol (B129727) group instead of an ethanol group chemicalbook.com, and various other thiazole or tolyl derivatives—providing this information would not adhere to the specific focus on this compound. To ensure scientific accuracy, an analysis based on analogous structures cannot be substituted for experimental data on the target compound.

Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time. Further experimental research would be required to produce the specific spectroscopic and crystallographic data needed for a thorough analysis of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications

X-ray Crystallography for Solid-State Structural Determination

Co-crystallization Studies for Ligand-Receptor Insights

Co-crystallization is a powerful technique in medicinal chemistry and materials science for the rational design of multi-component crystalline solids with tailored physicochemical properties. This process involves the crystallization of a target molecule, in this case, 2-(2-p-Tolyl-thiazol-4-yl)-ethanol, with a second molecule, known as a coformer, in a specific stoichiometric ratio. The resulting crystalline solid, or co-crystal, is stabilized by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The study of co-crystals can provide significant insights into the intermolecular interactions that govern ligand-receptor binding.

The thiazole (B1198619) ring, with its constituent sulfur and nitrogen atoms, is an aromatic system capable of participating in various non-covalent interactions, including hydrogen bonding and π-electron-based interactions. researchgate.netnih.gov These interactions are crucial in the binding of small molecules to biological receptors. By systematically co-crystallizing this compound with a library of pharmaceutically acceptable coformers, researchers can explore the preferred interaction modes of the thiazole and p-tolyl moieties.

While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, research on analogous thiazole derivatives highlights the potential of this approach. For instance, co-crystallization of a biologically active 1,2,4-thiadiazole (B1232254) derivative with vanillic acid resulted in a new solid form with modified solubility. nih.gov The stability of this co-crystal was primarily attributed to hydrogen bonds, which accounted for approximately 44% of the lattice energy. nih.gov Such studies underscore the ability of the thiazole motif to form robust hydrogen-bonded networks, a key feature in many ligand-receptor complexes.

The general process of a co-crystallization study for this compound would involve the following steps:

Coformer Selection: A diverse range of coformers would be selected based on their potential to form non-covalent interactions with the target molecule. These could include carboxylic acids, amides, and other functional groups capable of hydrogen bonding.

Co-crystal Screening: Various techniques such as solvent evaporation, grinding, and slurry crystallization would be employed to screen for co-crystal formation.

Structural Characterization: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the resulting co-crystals. This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions.

Physicochemical Property Analysis: The obtained co-crystals would be characterized by techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine their crystalline form, melting point, and thermal stability.

Insights gained from these studies can inform the design of novel ligands with improved binding affinity and selectivity for their target receptors.

Table 1: Potential Coformers for this compound and Their Interaction Potential

| Coformer | Potential Interaction with this compound |

|---|---|

| Benzoic Acid | Hydrogen bonding between the carboxylic acid of benzoic acid and the hydroxyl group or thiazole nitrogen of the target molecule. π-π stacking between the phenyl rings. |

| Nicotinamide (B372718) | Hydrogen bonding involving the amide group of nicotinamide and the hydroxyl or thiazole functionalities. |

| Urea | Multiple hydrogen bond donor and acceptor sites for interaction with the hydroxyl and thiazole groups. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a vital analytical technique for the investigation of chiral molecules. youtube.com Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as two non-superimposable mirror images, or enantiomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information on its absolute configuration and solution-phase conformation. youtube.comnih.gov

The enantiomeric purity of a chiral compound is a critical parameter, especially in the context of pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. ECD spectroscopy offers a sensitive method for determining the enantiomeric excess (ee) of a sample.

A typical ECD study of this compound would involve:

Separation of Enantiomers: The racemic mixture would first need to be resolved into its individual enantiomers using chiral chromatography or other separation techniques.

ECD Spectral Measurement: The ECD spectra of the purified enantiomers would be recorded in a suitable solvent. The two enantiomers are expected to show mirror-image ECD spectra.

Quantum Chemical Calculations: To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govmdpi.com By correlating the experimental and calculated spectra, the absolute configuration (R or S) of each enantiomer can be assigned.

Furthermore, ECD is highly sensitive to the conformational changes of a molecule in solution. mdpi.com The chromophores within the this compound molecule, namely the p-tolyl-thiazole system, will give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of the chromophore relative to the chiral center. Therefore, ECD can be used to study the preferred solution-phase conformation of the molecule and how it might be influenced by the solvent environment.

Table 2: Hypothetical ECD Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|---|

| (+)-enantiomer | 280 | +15.2 |

| 250 | -8.5 | |

| (-)-enantiomer | 280 | -15.1 |

| 250 | +8.6 |

Note: This data is hypothetical and serves to illustrate the expected mirror-image relationship in the ECD spectra of enantiomers.

Mechanistic Investigations of Biological Activities Excluding Clinical Data

In Vitro Assays for Target Binding and Enzymatic Modulation

Initial investigations typically involve cell-free in vitro systems to characterize the direct interaction of a compound with purified molecular targets like receptors and enzymes. These assays are fundamental in determining the compound's potency and mode of action.

Receptor binding assays are designed to measure the affinity of a compound for a specific receptor. Thiazole (B1198619) derivatives have been successfully identified as modulators of key receptors in disease pathways. For instance, in the context of cancer, certain thiazole derivatives have been investigated for their ability to inhibit transmembrane tyrosine kinase receptors that are crucial for tumor growth.

One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). A study on newly synthesized thiazole derivatives assessed their capacity to inhibit VEGFR-2, a key receptor in promoting tumor angiogenesis. The most potent compound, 4c , demonstrated significant inhibitory activity, highlighting the potential for thiazole-based molecules to directly bind to and modulate critical cell-surface receptors. acs.org Similarly, other research has focused on developing 2,3,4-trisubstituted thiazoles as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E kinase, which are both pivotal receptors in cancer signaling pathways. researchgate.net

These studies determine whether a compound can inhibit or activate an enzyme and provide detailed information about its potency and mechanism of inhibition. The thiazole nucleus is a common feature in many enzyme inhibitors. nih.govscielo.br Kinetic analyses can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, which provides insight into its binding site and interaction with the enzyme-substrate complex. nih.gov

Research into various thiazole derivatives has demonstrated their efficacy as enzyme inhibitors across different disease models. For example, some have been identified as inhibitors of bacterial DNA gyrase B (GyrB), an essential enzyme for bacterial survival, while others inhibit Superoxide Dismutase (SOD) from the parasite Leishmania braziliensis. nih.govacs.org In oncology, thiazole compounds have shown potent, nanomolar inhibition of protein kinases like B-RAFV600E, PI3K, and GSK-3β. nih.gov

Target Identification and Validation Methodologies

Affinity Chromatography and Proteomics Approaches

Currently, there is no publicly available scientific literature detailing the use of affinity chromatography or proteomics approaches to identify the protein targets of 2-(2-p-Tolyl-thiazol-4-yl)-ethanol. These methods are crucial for elucidating the direct molecular interactions of a compound within a biological system. Affinity chromatography would involve immobilizing the compound on a solid support to capture its binding partners from cell or tissue lysates, which could then be identified using mass spectrometry-based proteomics. The absence of such studies indicates a significant gap in the understanding of this compound's mechanism of action at the protein level.

Genetic Knockdown/Knockout Studies in Model Organisms (e.g., yeast, bacteria)

There is a lack of published research on genetic knockdown or knockout studies in model organisms like yeast or bacteria to investigate the mechanism of action of this compound. Such studies would be instrumental in identifying genes that are essential for the compound's activity or that confer resistance to it. For instance, by systematically deleting or silencing genes in an organism and observing changes in its response to the compound, researchers could infer the biological pathways affected. The absence of this line of investigation limits the current understanding of the genetic and molecular pathways modulated by this specific thiazole derivative.

In Vivo Studies in Pre-clinical Animal Models (only mechanistic observations)

Pharmacodynamic Markers in Animal Models

No specific in vivo studies in preclinical animal models have been reported in the available scientific literature that focus on identifying or evaluating pharmacodynamic markers for this compound. Pharmacodynamic markers are essential for demonstrating that a compound is engaging its target and having a downstream biological effect in a living organism. The identification of such markers would be a critical step in the preclinical development of this compound, providing a means to measure its biological activity and optimize its administration.

Molecular Mechanisms of Action: Elucidating the Mode of Interaction

Covalent Binding Mechanisms

There is currently no available data in peer-reviewed scientific literature to suggest that this compound acts via a covalent binding mechanism. Studies investigating the formation of covalent adducts with biological macromolecules, such as proteins or DNA, have not been reported for this specific compound. Therefore, its potential to act as a covalent modifier remains unelucidated.

Competition Binding Assays

No studies utilizing competition binding assays to identify the specific biological targets of this compound have been published. Such assays are crucial for determining a compound's binding affinity (Ki) or its concentration-dependent inhibition of a radiolabeled ligand from its receptor (IC50). The absence of this data means that the molecular targets through which this compound may exert any biological effects are currently unknown.

While research exists on the broader class of thiazole-containing compounds, these findings cannot be directly extrapolated to this compound. The specific substitution pattern on the thiazole and phenyl rings dictates the molecule's physicochemical properties and its three-dimensional shape, which are critical for its interaction with biological targets. Without specific experimental data, any discussion of its binding mechanisms would be purely speculative.

Further research, including radioligand binding studies, enzyme inhibition assays, and other target-based screening approaches, is necessary to elucidate the mechanistic underpinnings of any biological activity associated with this compound.

Applications of 2 2 P Tolyl Thiazol 4 Yl Ethanol in Research and Technology Excluding Human Clinical Uses

Use as a Chemical Probe in Biological Systems

There is currently no specific information available in the scientific literature detailing the use of 2-(2-p-Tolyl-thiazol-4-yl)-ethanol as a chemical probe in biological systems. Research on analogous thiazole-containing molecules suggests that the thiazole (B1198619) scaffold can be a pharmacophore in various biologically active compounds. For instance, derivatives of 2-aminothiazole (B372263) have been investigated for a range of therapeutic areas. However, without dedicated studies on this compound, any discussion of its potential as a chemical probe would be purely speculative.

Development of Analytical Reagents or Standards

The development and application of this compound as an analytical reagent or standard have not been documented in peer-reviewed research. While its structural features, including the thiazole ring and the hydroxyl group, could theoretically be exploited for such purposes—for example, in chromatographic or spectroscopic analysis—no published methods or validation data are available.

Potential in Material Science and Organic Electronics Research

The potential of this compound in material science and organic electronics remains an area open for investigation. Thiazole-containing polymers and small molecules have been explored for their optoelectronic properties, including their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The p-tolyl group in the molecule could influence its electronic properties and molecular packing in the solid state. However, there are no specific studies on the synthesis of polymers from this precursor or the investigation of its optoelectronic characteristics.

Role as a Precursor in the Synthesis of More Complex Molecules

The primary documented role of compounds structurally similar to this compound is as a precursor or building block in organic synthesis. The hydroxyl group of the ethanol (B145695) moiety and the thiazole ring are reactive sites that can be functionalized to create more complex molecules.

For instance, the synthesis of the closely related compound, (2-p-Tolyl-thiazol-4-yl)-methanol, has been described. This suggests that this compound could similarly be synthesized and subsequently used to build a variety of derivatives. The ethanol side chain can be oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be converted into a leaving group for nucleophilic substitution reactions, paving the way for the synthesis of a diverse library of compounds.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Class | Potential Applications |

| This compound | PCC, DMP | 2-(2-p-Tolyl-thiazol-4-yl)-acetaldehyde | Synthesis of imines, aldol (B89426) adducts |

| This compound | Jones reagent, KMnO₄ | 2-(2-p-Tolyl-thiazol-4-yl)-acetic acid | Amide and ester synthesis |

| This compound | SOCl₂, PBr₃ | 4-(2-Haloethyl)-2-(p-tolyl)thiazole | Nucleophilic substitution reactions |

Contribution to Understanding Fundamental Chemical Principles

Due to the lack of specific research on this compound, its direct contribution to the understanding of fundamental chemical principles is not established. Studies on this compound could potentially offer insights into the reactivity of the thiazole ring system, the influence of the p-tolyl substituent on its electronic properties, and the interplay of different functional groups within the molecule. However, without experimental or theoretical studies, these remain as yet unexplored avenues of chemical research.

Analytical Methodologies for Research and Quality Control of 2 2 P Tolyl Thiazol 4 Yl Ethanol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the primary and most versatile technique for the analysis of 2-(2-p-Tolyl-thiazol-4-yl)-ethanol. Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural analogues, synthetic precursors, and degradation products, thereby enabling accurate purity assessment and quantification.

The development of a reliable HPLC method for this compound involves the systematic optimization of several key parameters to achieve the desired separation. Due to the compound's aromatic nature, featuring both a tolyl and a thiazole (B1198619) ring, reversed-phase HPLC is the most suitable approach.

Column Selection: A C18 (octadecylsilyl) stationary phase is the most common choice, offering excellent hydrophobic retention for the aromatic rings. Column dimensions are typically in the range of 150-250 mm in length and 4.6 mm in internal diameter, with particle sizes of 3.5 µm or 5 µm providing a good balance between efficiency and backpressure.

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.

Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents due to their low UV cutoff and compatibility with common buffers. Acetonitrile often provides better peak shape and lower viscosity.

Aqueous Phase: A buffered aqueous solution is often used to control the ionization state of the thiazole nitrogen, ensuring consistent retention times and symmetrical peak shapes. Buffers such as phosphate (B84403), or additives like formic acid or trifluoroacetic acid (0.1% v/v), are commonly employed to maintain a slightly acidic pH (e.g., pH 3-4).

Elution Mode:

Isocratic Elution: For routine quality control where the impurity profile is well-defined, an isocratic method (constant mobile phase composition) is preferred for its simplicity and reproducibility. A typical starting point would be a 60:40 mixture of acetonitrile and water.

Gradient Elution: For research samples or when analyzing for a wide range of potential impurities with different polarities, a gradient elution program is necessary. The gradient would start with a higher proportion of the aqueous phase and progressively increase the concentration of the organic solvent to elute more strongly retained components.

Detection: The conjugated system of the p-tolyl and thiazole moieties allows for sensitive detection using a UV-Vis detector. A full UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be in the 260-300 nm range. Diode-Array Detection (DAD) or Photodiode-Array (PDA) detection is particularly useful as it provides spectral information for all eluting peaks, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Isocratic Method | Gradient Method |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution | 60% B | 0-20 min: 40-90% B; 20-25 min: 90% B |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 275 nm | DAD (200-400 nm), Extract at 275 nm |

| Injection Vol. | 10 µL | 5 µL |

Once developed, the HPLC method must be validated to ensure it is fit for its intended purpose. For research samples, validation demonstrates the reliability of the data for publication or further investigation. Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by analyzing blank samples, placebos, and spiked samples to ensure no interference at the retention time of the main peak. Peak purity analysis using a DAD is also a critical part of this assessment.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is tested by analyzing a series of dilutions of a standard solution (typically 5-7 concentration levels). The correlation coefficient (r²) of the calibration curve should ideally be >0.999.

Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the expected concentration).

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) for Volatile Impurities Analysis (if applicable)

Gas Chromatography (GC) is not suitable for the direct analysis of the high-boiling point, thermally labile this compound. However, it is the preferred method for the analysis of volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis and purification process. chromatographyonline.com Solvents like ethanol (B145695), dimethylformamide (DMF), ethyl acetate, or toluene (B28343) could potentially be carried over into the final product.

For this application, headspace GC with a flame ionization detector (FID) is the standard technique. A sample of the compound is dissolved in a high-boiling solvent (e.g., dimethyl sulfoxide), sealed in a vial, and heated. The volatile impurities partition into the gas phase (headspace), which is then injected into the GC system. The FID offers high sensitivity for organic compounds. Method validation would include checks for specificity, linearity, LOD/LOQ, precision, and accuracy for each potential residual solvent.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample/reagent consumption. researchgate.net For this compound, Capillary Zone Electrophoresis (CZE) would be the most applicable mode. In CZE, separation is based on differences in the charge-to-mass ratio of the analytes.

The thiazole nitrogen in the compound can be protonated in an acidic buffer, giving the molecule a positive charge. The separation would be conducted in a fused-silica capillary using a background electrolyte (BGE) such as a phosphate or borate (B1201080) buffer at a low pH (e.g., pH 2.5-4.5). researchgate.net A voltage is applied across the capillary, causing the positively charged analyte to migrate towards the cathode at a velocity dependent on its electrophoretic mobility. Detection is typically performed using an integrated UV detector. CZE can be particularly useful for separating impurities with very similar hydrophobic character but different charge states, which might be challenging to resolve by reversed-phase HPLC.

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of this compound in solution, provided no other components in the sample absorb at the analytical wavelength. The presence of the conjugated p-tolyl-thiazole chromophore results in strong UV absorbance. researchgate.netresearchgate.net

The procedure involves dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol or methanol. A UV-Vis spectrum is recorded (typically from 200 to 400 nm) to identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at this λmax is directly proportional to the concentration of the compound. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations. This calibrated method can then be used for the rapid quantification of unknown samples.

Table 2: Representative UV-Vis Spectrophotometric Data

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| λmax | ~275 nm |

| Molar Absorptivity (ε) | ~15,000 - 25,000 L·mol⁻¹·cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | >0.998 |

Titrimetric Methods for Purity Assessment (if applicable)

While modern chromatographic methods have largely superseded titrimetry for routine purity analysis, certain titrimetric methods could be applicable for assessing the purity of this compound, particularly for establishing a primary standard.

Given the presence of the basic nitrogen atom in the thiazole ring, a non-aqueous acid-base titration is a feasible approach. The sample would be dissolved in a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of acetic acid and acetonitrile. The titration would be performed using a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint can be detected potentiometrically using a suitable electrode system or visually with an appropriate indicator (e.g., crystal violet). The purity is calculated based on the stoichiometry of the acid-base reaction. This method provides a direct measure of the total basic content and can be highly accurate but lacks the specificity to distinguish the main compound from other basic impurities.

An alternative, though less direct, method could involve an iodometric titration, which has been applied to other sulfur-containing heterocycles like thiadiazoles. scirp.orgresearchgate.net This would require a specific reaction in which the thiazole compound consumes iodine in a stoichiometric manner. The feasibility of such a method would require significant development and validation.

Future Research Directions and Unexplored Avenues for 2 2 P Tolyl Thiazol 4 Yl Ethanol

Exploration of Novel Synthetic Pathways

The synthesis of 2-(2-p-Tolyl-thiazol-4-yl)-ethanol is not yet widely documented, presenting a prime opportunity for the development of novel and efficient synthetic methodologies. A probable and established route for creating the core 2-aryl-thiazole structure is the Hantzsch thiazole (B1198619) synthesis. This method would likely involve the condensation of a thioamide (in this case, 4-methylbenzothioamide) with an α-haloketone bearing the ethanol (B145695) side chain.

A potential multi-step synthesis could be envisioned as follows:

Preparation of 4-methylbenzothioamide: This can be synthesized from p-tolualdehyde and sulfur with an amine source.

Synthesis of a suitable α-haloketone: This would be a key intermediate, for instance, 1-chloro-4-hydroxybutan-2-one.

Hantzsch Thiazole Synthesis: The reaction between 4-methylbenzothioamide and 1-chloro-4-hydroxybutan-2-one would yield the target molecule, this compound.

Future research could focus on optimizing this pathway, exploring one-pot reaction methodologies to improve efficiency and yield. eurekaselect.com The synthesis of a closely related compound, (2-p-Tolyl-thiazol-4-yl)-methanol, has been reported, which involved the reflux of 4-(chloromethyl)-2-p-tolylthiazole with sulfuric acid in water. chemicalbook.com This suggests that modifications of existing thiazole compounds could also be a viable synthetic route.

Advanced Computational Modeling for Predictive Studies

Computational modeling and molecular docking are powerful tools for predicting the biological activity and physicochemical properties of novel compounds, saving significant time and resources in the drug discovery process. Although no specific computational studies have been published for this compound, research on analogous thiazole derivatives highlights the potential of these in silico methods.

For instance, molecular modeling studies on other thiazole-based compounds have successfully predicted their binding interactions with various biological targets. ekb.egnih.gov These studies often involve:

Docking simulations: To predict the binding affinity and mode of interaction with protein targets.

Density Functional Theory (DFT) calculations: To understand the electronic properties and reactivity of the molecule. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-likeness of the compound. acs.orgnih.gov

Future computational work on this compound could explore its potential to interact with a range of enzymes and receptors, guiding the direction of wet-lab biological screening. For example, docking studies could investigate its binding to targets like DNA gyrase, topoisomerase IV, tubulin, or cyclooxygenase (COX) enzymes, based on the known activities of other thiazole derivatives. ekb.egacs.orgnih.gov

Table 1: Potential Computational Studies for this compound

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predicting binding to biological targets | Identification of potential protein targets and binding modes. |

| DFT Calculations | Understanding electronic properties | Information on reactivity, stability, and spectroscopic properties. |

| ADMET Prediction | Assessing pharmacokinetic properties | Early-stage evaluation of drug-likeness and potential toxicity. |

Identification of Novel Biological Targets and Pathways

The thiazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological effects. fabad.org.trnih.gov This suggests that this compound could also possess interesting biological activities. Future research should focus on screening this compound against various biological targets to uncover its therapeutic potential.

Based on the activities of other thiazole derivatives, potential areas of investigation include:

Antimicrobial Activity: Thiazole derivatives have been shown to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV. ekb.eg Screening for antibacterial and antifungal activity would be a logical first step. analis.com.my

Anticancer Activity: Many thiazole-containing compounds exhibit potent anticancer properties by targeting key proteins in cancer cells, such as tubulin and heat shock protein 90 (Hsp90). acs.orgacs.orgnih.gov Investigating the cytotoxic effects of this compound on various cancer cell lines could reveal novel therapeutic applications.

Anti-inflammatory Activity: Some thiazole derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory pathway. nih.gov

The identification of a specific biological target would be followed by studies to elucidate the mechanism of action and the signaling pathways involved.

Integration into Supramolecular Assemblies or Nanomaterials

The incorporation of bioactive molecules into supramolecular assemblies or nanomaterials can enhance their efficacy, improve their delivery, and open up new applications. Thiazole derivatives have been successfully used as ligands for the formation of metal complexes and have been integrated into nanoparticles for biomedical purposes. imp.kiev.uaresearchgate.netresearchgate.net

Future research could explore the integration of this compound into:

Metal-Organic Frameworks (MOFs): The thiazole nitrogen and the hydroxyl group of the ethanol side chain could act as coordination sites for metal ions, forming novel MOFs with potential catalytic or drug-delivery applications.

Nanoparticles: The compound could be loaded into or conjugated onto the surface of nanoparticles to create targeted drug delivery systems. For example, NiFe2O4 nanoparticles have been used as a reusable catalyst in the synthesis of thiazole scaffolds. nih.gov

Self-Assembled Monolayers: The molecule could be used to functionalize surfaces, creating materials with specific chemical or biological properties.

These approaches could lead to the development of advanced materials with applications in medicine, catalysis, and sensing.